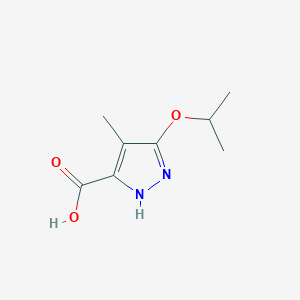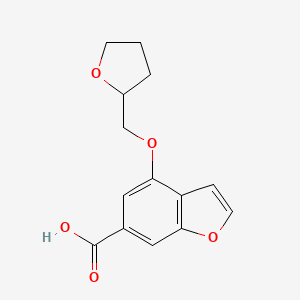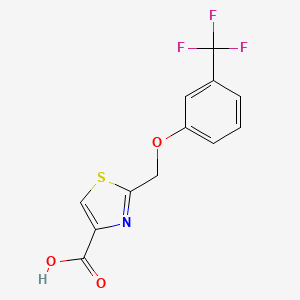
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are widely used in the development of various drugs and biologically active agents . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production process. These methods ensure consistent quality and high efficiency in the production of this compound .
化学反应分析
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
科学研究应用
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation and other cellular processes .
相似化合物的比较
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A similar compound with a methyl group instead of the phenoxy group.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: Lacks the phenoxy group but retains the trifluoromethyl and thiazole moieties.
Uniqueness
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in scientific research and industry .
属性
分子式 |
C12H8F3NO3S |
|---|---|
分子量 |
303.26 g/mol |
IUPAC 名称 |
2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-2-1-3-8(4-7)19-5-10-16-9(6-20-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
InChI 键 |
PDNBADUZHADVQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)


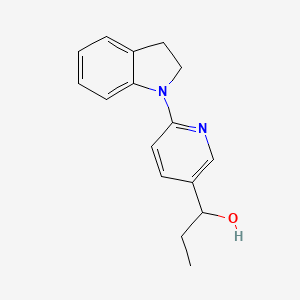
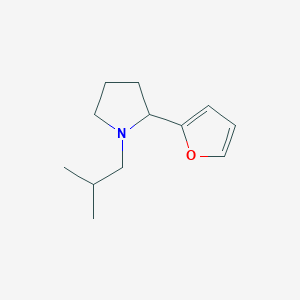
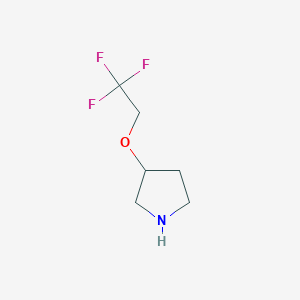
![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)


![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)

